molecular formula C25H16ClN5O B5153139 N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide

N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide

Cat. No.: B5153139
M. Wt: 437.9 g/mol
InChI Key: SHNXGOGBOCPMPY-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzoyl chloride with 2,3-dipyridin-2-ylquinoxaline-6-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, interfering with their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in microbial growth, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 2-Chlorophenylthiourea
  • 2-Chlorobenzaldehyde

Uniqueness

N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide is unique due to its specific quinoxaline core structure combined with the 2-chlorophenyl and dipyridinyl groups. This unique combination imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-2,3-dipyridin-2-ylquinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN5O/c26-17-7-1-2-8-18(17)31-25(32)16-11-12-19-22(15-16)30-24(21-10-4-6-14-28-21)23(29-19)20-9-3-5-13-27-20/h1-15H,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNXGOGBOCPMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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